![molecular formula C14H7ClF2N2OS B3054412 N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide CAS No. 60230-31-1](/img/structure/B3054412.png)

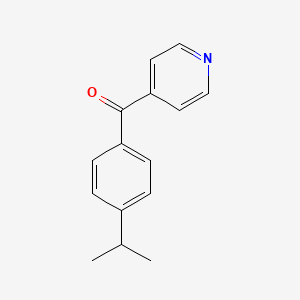

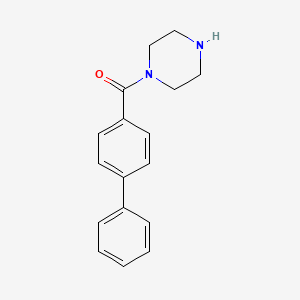

N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide

Übersicht

Beschreibung

N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole have been synthesized and evaluated for their pharmacological properties . These compounds have shown significant anti-inflammatory and analgesic activities .

Synthesis Analysis

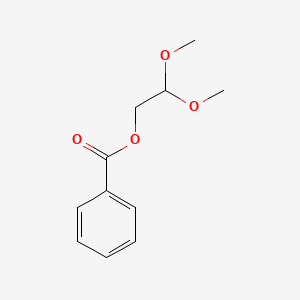

The synthesis of these compounds involves the reaction of appropriate aromatic acid with a compound in phosphorus oxychloride, followed by refluxing for 20 hours .

Molecular Structure Analysis

The structure of these compounds has been analyzed based on IR, 1H, 13C NMR and mass spectral data .

Chemical Reactions Analysis

These compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Analgesic Activities

This compound has been synthesized and evaluated for its anti-inflammatory and analgesic activities . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities . The anti-inflammatory activity of these compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins .

Ulcerogenic and Lipid Peroxidation Activities

The compound has also been evaluated for its ulcerogenic and lipid peroxidation activities . It has been found that the ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .

Antimicrobial Activity

The compound has been synthesized and tested for its antimicrobial properties . It has been found to show moderate to good inhibition at 12.5–100 μg/mL in DMSO against one Gram (+) bacteria (Staphylococcus aureus), three Gram (−) bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus and Penicillium citrinum) .

Antioxidant Activity

The compound has been synthesized and evaluated for its antioxidant activity . The newly synthesized compounds were found to have moderate to good activities .

Haemolytic Activity

The compound has been synthesized and tested for its haemolytic activity . The newly synthesized compounds were found to have moderate to good activities .

Urease Inhibition

The compound has been synthesized and evaluated for its urease inhibition activity . The newly synthesized compounds were found to have moderate to good activities .

Therapeutic Compounds for Combating Cancer

The compound has been used as anti-inflammatory agents and therapeutic compounds for combating cancer at very effective nanomolar concentrations .

8. Imaging of β-Amyloid Plaques in Alzheimer’s Disease The compound has been introduced for radiolabeled imaging of β-amyloid plaques in Alzheimer’s disease patients for determining the presence, progression and prognosis of the disease .

Wirkmechanismus

- The primary target of this compound is the cyclooxygenase (COX) enzyme . COX enzymes are crucial for converting arachidonic acid into various bioactive molecules, including prostaglandins (PGE2) and thromboxane .

- Specifically, COX-2 is induced at sites of inflammation and generates PGs that mediate inflammation and pain, while COX-1 is constitutively expressed and generates PGs involved in gastrointestinal (GI) mucosal protection .

- By selectively inhibiting COX-2 , it reduces inflammation and pain without causing significant GI side effects .

- Downstream effects include reduced inflammation, pain relief, and potential protection of GI mucosa .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF2N2OS/c15-7-4-5-10-11(6-7)21-14(18-10)19-13(20)12-8(16)2-1-3-9(12)17/h1-6H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKVBBNSZRTONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393459 | |

| Record name | F0301-0049 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60230-31-1 | |

| Record name | F0301-0049 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B3054342.png)

![4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine](/img/structure/B3054348.png)